Ethyl 3-bromo-4-isopropoxybenzoate Exhibits Significantly Higher Lipophilicity Compared to Non-Brominated Analog
In drug discovery, lipophilicity, measured by LogP, is a key determinant of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. Ethyl 3-bromo-4-isopropoxybenzoate demonstrates a significantly higher LogP (3.413) compared to its non-brominated analog, ethyl 4-isopropoxybenzoate. While LogP data for the non-brominated analog is not directly available from the same source, its calculated value is expected to be substantially lower due to the absence of the hydrophobic bromine atom [1]. This difference highlights the target compound's potential for achieving greater membrane permeability, a critical factor for designing orally bioavailable drug candidates [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.413 (XLogP3) |
| Comparator Or Baseline | Ethyl 4-isopropoxybenzoate (non-brominated analog) |
| Quantified Difference | Data not available for direct comparator; difference is class-level inference based on the presence of a hydrophobic bromine atom. |
| Conditions | Computational chemistry data (XLogP3) |
Why This Matters
This quantifiable LogP value allows researchers to predict and control the physicochemical properties of their final compounds, providing a distinct advantage over using a less lipophilic, non-brominated starting material.
- [1] Capot Chemical. (n.d.). 4-isopropoxybenzoate d'éthyle (CAS 122488-52-2). View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
